REACTION_SMILES
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[BrH:1].[Cl:17][CH2:18][Cl:19].[O:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[c:9]1[c:10]([CH2:15][OH:16])[cH:11][cH:12][cH:13][cH:14]1>>[Br:1][CH2:15][c:10]1[c:9]([O:2][c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[cH:14][cH:13][cH:12][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1Oc1ccccc1
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Name
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Type
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product
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Smiles
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BrCc1ccccc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |